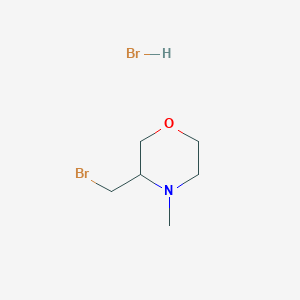

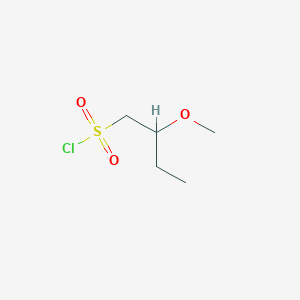

3-(Bromomethyl)-4-methylmorpholine;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromomethyl compounds involves various starting materials and reaction conditions. For instance, paper describes the conversion of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide, which is used for attaching the pteridinylmethyl group to folic acid analogs. Similarly, paper reports a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, starting from 5-methylnicotinic acid, with a high overall yield and environmental friendliness.

Molecular Structure Analysis

The molecular structures of bromomethyl compounds are characterized using various techniques such as FT-IR, UV-Vis, and X-ray diffraction studies. For example, paper discusses the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone, with single crystal X-ray diffraction studies revealing polymeric chains and interactions such as N-H...O and C-H...O. Paper describes the crystal structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, with a puckered four-membered ring and specific cis and trans relations between substituents.

Chemical Reactions Analysis

Bromomethyl compounds participate in various chemical reactions, including intramolecular electrocyclic reactions, as mentioned in paper , where αα'-Dibromophorone undergoes intramolecular electrocyclic addition. Paper details the reactions of dibromocyclobutanone with alcoholic potassium hydroxide, leading to different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure and substituents. The FT-IR spectra show shifts in frequencies due to intramolecular hydrogen bonding , and the UV-Vis spectra display charge transfer bands . The crystal structure analysis provides information on the conformation and packing of molecules in the solid state .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(bromomethyl)-4-methylmorpholine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO.BrH/c1-8-2-3-9-5-6(8)4-7;/h6H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJHGLPMWNOCJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

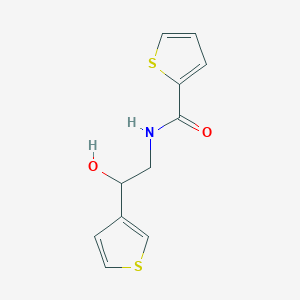

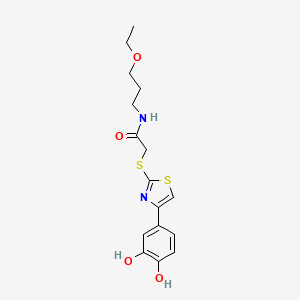

![(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019418.png)

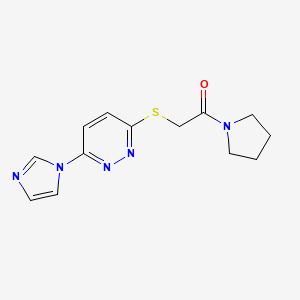

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)

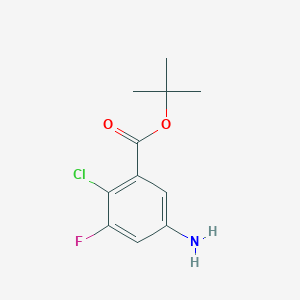

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)

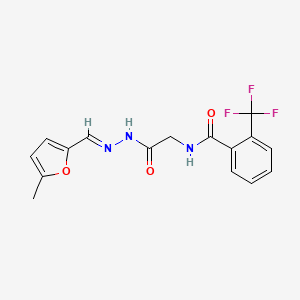

![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)